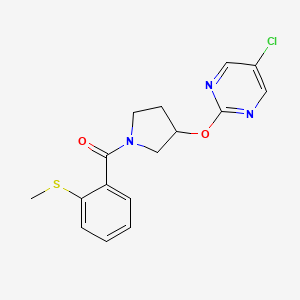

(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone

Description

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone features a pyrrolidinyl methanone core linked to two distinct aromatic systems: a 5-chloropyrimidin-2-yloxy group and a 2-(methylthio)phenyl moiety. The methylthio (-SMe) substituent on the phenyl group contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name |

[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c1-23-14-5-3-2-4-13(14)15(21)20-7-6-12(10-20)22-16-18-8-11(17)9-19-16/h2-5,8-9,12H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBCKUJOOFDJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have shown good antimicrobial potential, suggesting that this compound may also target microbial cells.

Mode of Action

It’s known that many pyrimidine derivatives interact with their targets by forming hydrogen bonds and stacking interactions. This compound, with its pyrimidine core, may interact similarly with its targets.

Biochemical Pathways

Pyrimidine derivatives are often involved in nucleic acid synthesis, so this compound may affect pathways related to dna or rna synthesis or repair.

Pharmacokinetics

A dose response was observed for glucose lowering, suggesting that the compound is absorbed and distributed in the body to some extent.

Result of Action

Similar compounds have shown good antimicrobial potential, suggesting that this compound may also have antimicrobial effects.

Biological Activity

The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone , often abbreviated as compound 1 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structural Overview

Compound 1 features a complex structure that includes:

- A pyrrolidine ring , which is known for its role in various biological activities.

- A chloropyrimidine moiety , which is associated with several pharmacological properties.

- A methylthio-substituted phenyl group , which can influence the compound's interaction with biological targets.

Anticancer Potential

Recent studies have indicated that compounds with similar structural features to compound 1 exhibit significant anticancer activity. For instance, pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies revealed that certain analogs effectively inhibited the growth of A431 vulvar epidermal carcinoma cells, suggesting a potential therapeutic application in oncology .

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin production, and its inhibition is crucial for treating hyperpigmentation disorders. Analogous compounds have demonstrated strong inhibitory effects on tyrosinase activity. For example, one study reported that a related compound exhibited an IC50 value of 1.12 µM against mushroom tyrosinase, indicating potent inhibitory capability . Given the structural similarities, it is plausible that compound 1 may exhibit comparable tyrosinase inhibition.

Antioxidant Activity

Antioxidant properties are essential for preventing oxidative stress-related diseases. Compounds similar to compound 1 have shown robust antioxidant effects in various assays. For instance, certain analogs demonstrated antioxidant efficacy comparable to established controls, highlighting their potential as therapeutic agents against oxidative damage .

The biological activity of compound 1 may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The chloropyrimidine and pyrrolidine components may facilitate binding to active sites of enzymes such as tyrosinase.

- Cellular Uptake : The lipophilic nature of the methylthio group may enhance cellular permeability, increasing the compound's bioavailability and efficacy.

Case Studies

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs from literature:

| Compound | Aromatic Substituents | Heterocyclic Core | Molecular Formula | Molecular Weight | Notable Properties |

|---|---|---|---|---|---|

| Target Compound | 5-Chloropyrimidin-2-yloxy, 2-(methylthio)phenyl | Pyrrolidinyl methanone | Not provided | Not provided | Predicted high lipophilicity due to -SMe and Cl; potential metabolic stability |

| 3-(4-Chlorophenyl)-5-(methylsulfanyl)-2-thienylmethanone | 4-Chlorophenyl, 5-methylsulfanyl-thienyl | Pyrrolidinyl methanone | C₁₆H₁₆ClNOS₂ | 337.89 | Density: 1.36 g/cm³; pKa: -1.34 (strong acid); sulfur-rich thienyl enhances π-stacking |

| (3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(thiophen-2-yl)methanone | 6-Ethyl-5-fluoropyrimidin-4-yloxy, thiophen-2-yl | Pyrrolidinyl methanone | C₁₅H₁₆FN₃O₂S | 321.4 | Fluorine enhances electronegativity; ethyl group increases lipophilicity |

| (2-(Methylthio)pyridin-3-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | 2-Methylthio-pyridin-3-yl, 5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl | Pyrrolidinyl methanone | C₁₄H₁₃F₃N₄O₂S | 358.34 | Trifluoromethyl-oxadiazole improves metabolic stability; pyridine enhances solubility |

Key Differences and Implications

Aromatic Systems: The target compound’s pyrimidine ring (vs. The 5-chloro substituent (target) vs. 5-fluoro () alters electronic effects: chlorine’s larger atomic size increases steric bulk and may reduce metabolic oxidation compared to fluorine.

Substituent Effects :

- Methylthio (-SMe) groups (target and ) enhance lipophilicity but may reduce aqueous solubility.

- Trifluoromethyl (-CF₃) in significantly boosts metabolic stability and electronegativity, often improving pharmacokinetics.

Biological Activity: Dihydropyrimidinone derivatives () exhibit antimicrobial activity, suggesting the target’s pyrimidine core may share similar bioactivity. The oxadiazole moiety in is associated with kinase inhibition and antiviral activity, highlighting divergent applications compared to the target compound.

Synthetic Accessibility: () describes methods for pyrazole-thiophene hybrids using malononitrile and sulfur, which may parallel synthetic routes for the target’s pyrimidine-pyrrolidine system.

Q & A

Advanced Research Question

- DFT calculations : Predict the electrophilic/nucleophilic sites (e.g., pyrimidine’s chlorine as a leaving group) and optimize reaction pathways .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase ATP-binding pockets). Focus on the methanone bridge’s role in hydrogen bonding .

- MD simulations : Assess conformational stability of the pyrrolidine ring in aqueous and lipid environments to guide SAR studies .

What are the critical stability considerations for long-term storage of this compound?

Basic Research Question

- Light sensitivity : The methylthio group is prone to oxidation. Store in amber vials under inert gas (Ar) at –20°C .

- Hygroscopicity : Pyrrolidine derivatives may absorb moisture. Use desiccants (silica gel) in sealed containers.

- Degradation monitoring : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to track decomposition products (e.g., sulfoxide formation) .

How can enantiomeric separation be achieved for chiral analogs of this compound?

Advanced Research Question

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phases. Optimize flow rates (0.5–1.0 mL/min) for baseline resolution .

- Dynamic kinetic resolution : Catalytic asymmetric synthesis using chiral ligands (e.g., BINAP) during key coupling steps .

- Crystallization-induced diastereomer resolution : Form diastereomeric salts with chiral acids (e.g., tartaric acid) and recrystallize .

What in vitro models are suitable for preliminary toxicity profiling?

Basic Research Question

- Hepatotoxicity : Use HepG2 cells to assess CYP450 inhibition (e.g., CYP3A4/2D6) via luminescent assays .

- Cardiotoxicity : Screen for hERG channel inhibition using patch-clamp electrophysiology or FLIPR assays .

- Genotoxicity : Conduct Ames tests (with/without metabolic activation) to evaluate mutagenic potential .

How can researchers reconcile contradictory solubility data reported in different solvents?

Advanced Research Question

- Solvent polarity index : Test solubility in a graded series (e.g., DMSO, DMF, THF, ethanol) to identify polarity-dependent trends.

- Co-solvent systems : Use water-miscible solvents (PEG 400, propylene glycol) to enhance aqueous solubility for in vivo studies .

- Thermodynamic vs. kinetic solubility : Distinguish between equilibrium solubility (shake-flask method) and kinetic solubility (nephelometry) to address discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.